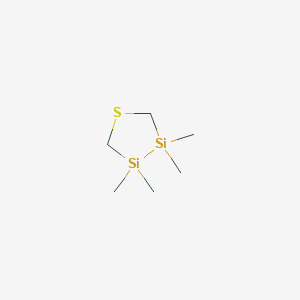
3,3,4,4-Tetramethyl-1,3,4-thiadisilolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4-Tetramethyl-1,3,4-thiadisilolane is an organosilicon compound with the molecular formula C6H16SSi2 It is characterized by a five-membered ring structure containing silicon and sulfur atoms, along with four methyl groups attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetramethyl-1,3,4-thiadisilolane typically involves the reaction of tetramethyldisiloxane with sulfur-containing reagents under controlled conditions. One common method includes the use of sulfur dichloride (SCl2) as a reagent, which reacts with tetramethyldisiloxane in the presence of a catalyst to form the desired thiadisilolane compound. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality thiadisilolane for various applications.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4-Tetramethyl-1,3,4-thiadisilolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.
Substitution: The methyl groups can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing compounds.
Substitution: Various substituted thiadisilolane derivatives.
Scientific Research Applications
3,3,4,4-Tetramethyl-1,3,4-thiadisilolane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in biological systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,3,4,4-Tetramethyl-1,3,4-thiadisilolane involves its interaction with molecular targets through its silicon and sulfur atoms. These interactions can lead to the formation of stable complexes and the modulation of chemical pathways. The compound’s unique ring structure allows it to participate in various chemical reactions, making it a versatile reagent in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Another organosilicon compound with a similar ring structure but different functional groups.
3,3,4,4-Tetramethyl-1,3,4-thiadisiloxane: A related compound with an oxygen atom in place of sulfur.
Uniqueness
3,3,4,4-Tetramethyl-1,3,4-thiadisilolane is unique due to its sulfur-containing ring structure, which imparts distinct chemical properties compared to its oxygen-containing analogs. This uniqueness makes it valuable in specific applications where sulfur chemistry is advantageous.
Properties
CAS No. |
914097-00-0 |
|---|---|
Molecular Formula |
C6H16SSi2 |
Molecular Weight |
176.43 g/mol |
IUPAC Name |
3,3,4,4-tetramethyl-1,3,4-thiadisilolane |
InChI |
InChI=1S/C6H16SSi2/c1-8(2)5-7-6-9(8,3)4/h5-6H2,1-4H3 |
InChI Key |
NTPGLFBRAJRVJY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CSC[Si]1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















